

# Chartarlactam A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Chartarlactam A** is a naturally occurring phenylspirodrimane compound isolated from the sponge-associated fungus Stachybotrys chartarum. As a member of the broader chartarlactam family, it has garnered interest within the scientific community for its potential therapeutic applications. This document provides a detailed overview of **Chartarlactam A** and its related compounds, focusing on its biological activities, quantitative data, and the experimental methodologies employed in its characterization. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

## Introduction

Chartarlactams are a class of meroterpenoids characterized by a drimane-type sesquiterpene skeleton spiro-fused to a phenyl moiety.[1] These compounds are produced by the endophytic fungus Stachybotrys chartarum, which has been isolated from marine sponges such as Niphates recondita.[2] The unique structural features of chartarlactams have prompted investigations into their biological activities, revealing a range of effects including antihyperlipidemic, antibacterial, and antiviral properties.[2][3] This guide focuses primarily on Chartarlactam A and provides comparative data from other members of the chartarlactam family where relevant.



## **Chemical Structure and Properties**

The structure of **Chartarlactam A** and other chartarlactams has been elucidated through extensive spectroscopic analysis, including HRESIMS, NMR, and IR, with absolute configurations often confirmed by X-ray single-crystal diffraction.[4]

## **Biological Activity and Quantitative Data**

**Chartarlactam A** and its analogues have demonstrated a variety of biological activities. The primary reported activity for **Chartarlactam A** is its antihyperlipidemic effect. Other chartarlactams have shown antibacterial and antiviral potential.

## **Antihyperlipidemic Activity**

**Chartarlactam A** has been evaluated for its ability to reduce lipid accumulation in human hepatoma (HepG2) cells.[2] While specific IC50 values for **Chartarlactam A** are not consistently reported in the reviewed literature, related compounds have shown dosedependent effects on intracellular lipid levels.[4]

Table 1: Antihyperlipidemic and Cytotoxic Activity of **Chartarlactam A**nalogues

| Compound/An alogue     | Cell Line | Activity  | IC50 Value<br>(μM) | Source |
|------------------------|-----------|-----------|--------------------|--------|
| Stachybotrychro mene A | HepG2     | Cytotoxic | 73.7               | [5]    |
| Stachybotrychro mene B | HepG2     | Cytotoxic | 28.2               | [5]    |

## **Antibacterial and Antiviral Activity**

While **Chartarlactam A** itself has not been the primary focus of antibacterial and antiviral studies, other members of the chartarlactam family, specifically Chartarlactams Q, R, and S, have demonstrated notable activity against Staphylococcus aureus.[3][6] Chartarlactam T has been reported to inhibit the Zika virus (ZIKV).[3]

Table 2: Antibacterial and Antiviral Activity of Chartarlactams



| Compound        | Target                   | Activity      | MIC/IC50 Value | Source |
|-----------------|--------------------------|---------------|----------------|--------|
| Chartarlactam Q | Staphylococcus<br>aureus | Antibacterial | 8 μg/mL (MIC)  | [3][6] |
| Chartarlactam R | Staphylococcus<br>aureus | Antibacterial | 16 μg/mL (MIC) | [3][6] |
| Chartarlactam S | Staphylococcus<br>aureus | Antibacterial | 4 μg/mL (MIC)  | [3][6] |
| Chartarlactam T | Zika Virus (ZIKV)        | Antiviral     | Not Specified  | [3]    |

## **Mechanism of Action and Signaling Pathways**

The precise mechanism of action for **Chartarlactam A**'s antihyperlipidemic activity has not been fully elucidated in the reviewed literature. However, studies on related phenylspirodrimanes, such as Chartarlactams U-X, have suggested a potential mechanism for their anti-inflammatory effects involving the modulation of the NF-κB/ROS signaling pathway.[7] In these studies, the compounds were found to suppress the generation of reactive oxygen species (ROS), which in turn may inactivate the NF-κB signaling pathway, leading to a downregulation of pro-inflammatory mediators.[7] It is plausible that **Chartarlactam A**'s effects on lipid metabolism could be mediated by related cellular signaling pathways, though further investigation is required.



Click to download full resolution via product page

Caption: Proposed anti-inflammatory mechanism of Chartarlactams U-X.

## **Experimental Protocols**



This section details the general methodologies used in the isolation, characterization, and biological evaluation of chartarlactams.

## **Fungal Strain and Fermentation**

- Fungal Strain: The fungus Stachybotrys chartarum (strain WGC-25C-6) was isolated from the marine sponge Niphates recondita.[4]
- Fermentation: The fungus was cultured in Fernbach flasks containing rice medium. The fermented material was then subjected to extraction.[4]

#### **Isolation and Purification**

The fermented material was extracted with ethyl acetate (EtOAc). The resulting extract was then purified using a combination of chromatographic techniques, including silica gel vacuum liquid chromatography, ODS column chromatography, and high-performance liquid chromatography (HPLC) to yield pure chartarlactam compounds.[4]





Click to download full resolution via product page

Caption: General workflow for the isolation of Chartarlactams.

## **Antihyperlipidemic Activity Assay (HepG2 Cells)**



- Cell Culture: Human hepatoma (HepG2) cells were cultured under standard conditions (37

   °C, 5% CO2) in a suitable medium such as DMEM.[5]
- Treatment: Cells were treated with varying concentrations of the test compounds.
- Lipid Accumulation Measurement: The extent of lipid accumulation was assessed, often using Oil Red O staining, which visualizes intracellular lipid droplets. The lipid-lowering effects were then quantified.[2]

## **Antibacterial Activity Assay (MIC Determination)**

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains such as Staphylococcus aureus was determined using standard microdilution methods.

## **Cytotoxicity Assay**

- Cell Culture: HepG2 cells were maintained in DMEM under standard cell culture conditions. [5]
- Assay: The cytotoxic effects of the compounds were evaluated using the resazurin reduction assay (Alamar Blue assay). Cells were seeded in 96-well plates and treated with a range of compound concentrations (e.g., 0.1–100 μM). Cell viability was measured after a specified incubation period (e.g., 24 hours).[5]

## Conclusion

**Chartarlactam A** and its related phenylspirodrimane analogues represent a promising class of natural products with diverse biological activities. The antihyperlipidemic properties of **Chartarlactam A**, along with the antibacterial and antiviral activities of other chartarlactams, highlight their potential for further investigation in drug discovery and development. Future research should focus on elucidating the precise mechanisms of action, particularly the signaling pathways involved in their antihyperlipidemic effects, and on conducting more extensive structure-activity relationship studies to optimize their therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The natural products discovered in marine sponge-associated microorganisms: structures, activities, and mining strategy [frontiersin.org]
- 4. chartarlactams-a-p-phenylspirodrimanes-from-the-sponge-associated-fungusstachybotrys-chartarum-with-antihyperlipidemic-activities - Ask this paper | Bohrium [bohrium.com]
- 5. d-nb.info [d-nb.info]
- 6. frontiersin.org [frontiersin.org]
- 7. Chartarlactams U-X: Novel Phenylspirodrimanes from a Marine Derived Fungus
  Stachybotrys sp. SZU-W23 with Anti-Inflammatory Activity Mediated by the NF-κB/ROS
  Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chartarlactam A: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13832596#what-is-chartarlactam-a]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com